molecular formula C8H10O3S B13623601 Methyl 2-hydroxy-3-(thiophen-2-yl)propanoate

Methyl 2-hydroxy-3-(thiophen-2-yl)propanoate

Cat. No.: B13623601
M. Wt: 186.23 g/mol
InChI Key: MWJVBDNMJGKBBJ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C8H10O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a hydroxyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(thiophen-2-yl)propanoate typically involves the esterification of 2-hydroxy-3-(thiophen-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Methyl 2-oxo-3-(thiophen-2-yl)propanoate.

    Reduction: Methyl 2-hydroxy-3-(thiophen-2-yl)propanol.

    Substitution: 2-Bromo-3-(thiophen-2-yl)propanoate.

Scientific Research Applications

Methyl 2-hydroxy-3-(thiophen-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and light-emitting diodes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the thiophene ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate: Similar structure but with a different position of the hydroxyl group.

    Methyl 2-amino-3-(thiophen-2-yl)propanoate: Contains an amino group instead of a hydroxyl group.

    Methyl 2-hydroxy-3-(furan-2-yl)propanoate: Contains a furan ring instead of a thiophene ring.

Uniqueness

Methyl 2-hydroxy-3-(thiophen-2-yl)propanoate is unique due to the presence of both a hydroxyl group and a thiophene ring, which confer distinct chemical and biological properties. The thiophene ring enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical research.

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 2-hydroxy-3-thiophen-2-ylpropanoate

InChI

InChI=1S/C8H10O3S/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7,9H,5H2,1H3

InChI Key

MWJVBDNMJGKBBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CS1)O

Origin of Product

United States

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